molecular formula C20H19ClN2O2 B2476256 3-chloro-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide CAS No. 851407-76-6

3-chloro-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Cat. No.: B2476256
CAS No.: 851407-76-6
M. Wt: 354.83
InChI Key: GGISNZNDCRLHBM-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloro-substituted benzamide group and a dimethyl-substituted quinoline moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name

3-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-12-6-7-14-10-16(20(25)23-18(14)13(12)2)8-9-22-19(24)15-4-3-5-17(21)11-15/h3-7,10-11H,8-9H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGISNZNDCRLHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline core can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of 2-aminobenzophenone with ethyl acetoacetate under acidic conditions can yield the quinoline structure.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using suitable alkylating agents such as methyl iodide.

    Attachment of the Benzamide Group: The benzamide group can be introduced by reacting the quinoline derivative with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline moiety, converting it to a hydroxyl group.

    Substitution: The chloro group in the benzamide moiety can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to investigate cellular pathways and mechanisms of action.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to the quinoline moiety in the compound.

    Chloroquinoline: Contains a chloro group similar to the benzamide moiety.

    Dimethylquinoline: Contains dimethyl groups similar to the quinoline moiety.

Uniqueness

3-chloro-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is unique due to the combination of its structural features, which confer specific biological activities. The presence of the chloro-substituted benzamide group and the dimethyl-substituted quinoline moiety makes it distinct from other quinoline derivatives, providing a unique profile of interactions with biological targets.

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